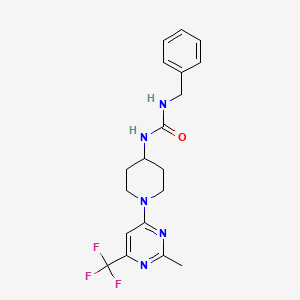

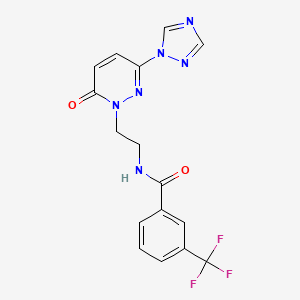

![molecular formula C11H19NO5 B2722947 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 1557194-38-3](/img/structure/B2722947.png)

1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as Boc-1-aminocyclobutane-1-carboxylic Acid, has the CAS Number: 1557194-38-3 . It has a molecular weight of 245.28 and its IUPAC name is 1-((tert-butoxycarbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-aminocyclobutane carboxylic acid with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO5/c1-10(2,3)17-9(16)12-11(8(14)15)4-7(5-11)6-13/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15) . This indicates that the compound has a cyclobutane core with a hydroxymethyl group and a carbonyl amino group attached to it.Chemical Reactions Analysis

This compound is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.28 . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides. The tert-butyloxycarbonyl-protected amino acid ionic liquids derived from this compound have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Peptide Synthesis

Ionic liquids derived from this compound have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

Organic Synthesis

The reactive side chain and N-terminus of this compound can be chemically protected, allowing it to be used as efficient reactants and reaction media in organic synthesis .

Preparation of Amino Acid Ionic Liquids

This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .

Chiral Separation

An effective approach to separate chiral (2 S,4 S)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2 S,4 S)-TBMP and (2 S,4 R)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid, an important intermediate for the anti-HCV drug Velpatasvir, was developed for the first time .

Analysis of N-tert-Butoxy-Carboynl Anyhydride Formation

The compound is used in the study of N-tert-Butoxy-Carboynl anyhydride formation. The changes in enthalpy, entropy, and Gibbs free energy were calculated over a temperature range .

作用機序

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that the tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-11(8(14)15)4-7(5-11)6-13/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNDZLOUWHWRQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722865.png)

![6-Methyl-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B2722866.png)

![2-Chloro-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]propan-1-one](/img/structure/B2722867.png)

![2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride](/img/structure/B2722868.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722874.png)

![3-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B2722877.png)

![2-Chloro-1-[(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-3-yl]ethanone](/img/structure/B2722884.png)